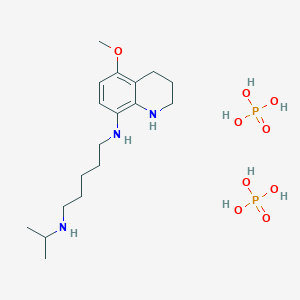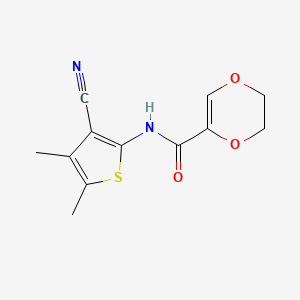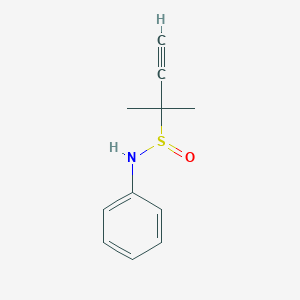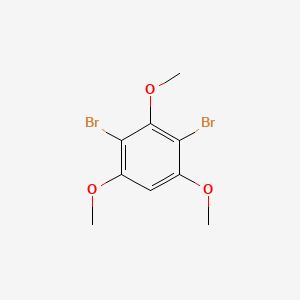
1-(4-tert-Butylphenyl)-1-nitroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-1-nitroethane is an organic compound characterized by the presence of a nitro group attached to an ethane backbone, with a tert-butylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-nitroethane can be synthesized through several methods. One common approach involves the nitration of 1-(4-tert-butylphenyl)ethane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can further improve yield and purity.
化学反応の分析
Types of Reactions: 1-(4-tert-Butylphenyl)-1-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-(4-tert-Butylphenyl)-1-aminoethane.
Oxidation: 1-(4-tert-Butylphenyl)-1-nitrosoethane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-tert-Butylphenyl)-1-nitroethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-tert-Butylphenyl)-1-nitroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butylphenyl moiety can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
類似化合物との比較
1-(4-tert-Butylphenyl)-1-aminoethane: A reduced form with an amino group instead of a nitro group.
1-(4-tert-Butylphenyl)-1-nitrosoethane: An oxidized form with a nitroso group.
4-tert-Butylphenol: A related compound with a hydroxyl group on the phenyl ring.
Uniqueness: 1-(4-tert-Butylphenyl)-1-nitroethane is unique due to the presence of both a nitro group and a tert-butylphenyl substituent, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-tert-butyl-4-(1-nitroethyl)benzene |
InChI |
InChI=1S/C12H17NO2/c1-9(13(14)15)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 |
InChIキー |
YHTIOYYMTRJBHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)


![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)



![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)

![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)



